Hexyl phenylacetate
Description
Contextualization within Organic Synthesis and Natural Product Chemistry
In the field of organic synthesis, hexyl phenylacetate (B1230308) is primarily recognized as a straight-chain saturated fatty acid ester. Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. The most common method involves the Fischer-Speier esterification of phenylacetic acid with hexanol, typically in the presence of an acid catalyst such as sulfuric acid. researchgate.net This reaction proceeds by the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, leading to the formation of the ester and water. More advanced synthetic methodologies, including the use of solid acid catalysts like aluminum-exchanged montmorillonite (B579905) clay, have also been explored to improve yields and facilitate catalyst recovery. researchgate.net
From the perspective of natural product chemistry, hexyl phenylacetate has been identified as a volatile organic compound (VOC) in a variety of plants. illinois.eduthegoodscentscompany.com It contributes to the characteristic aroma of certain fruits and flowers. For instance, it has been detected in different types of tea (Camellia sinensis) and muscat grapes. illinois.eduthegoodscentscompany.com Its presence in plant volatiles suggests a role in plant-insect interactions, potentially acting as a semiochemical that influences insect behavior. slu.sepeerj.comusp.br The study of such natural compounds is crucial for understanding ecological relationships and for the potential development of new agrochemical strategies. mdpi.comnih.gov
Significance of Ester Functional Groups in Contemporary Chemical and Biological Systems
The ester functional group, characterized by a carbonyl group bonded to an oxygen atom which is further connected to another carbon chain (R-COO-R'), is of paramount importance in both chemistry and biology. Esters are versatile intermediates in organic synthesis, enabling the creation of more complex molecules through reactions like hydrolysis, transesterification, and Claisen condensation.
In biological systems, ester linkages are fundamental to the structure of lipids, such as triglycerides and phospholipids, which are essential components of cell membranes and energy storage molecules. The reactivity of the ester bond, often facilitated by enzymes known as esterases, is central to metabolic processes. Furthermore, many esters are responsible for the natural flavors and fragrances of fruits and flowers, making them significant in the food and cosmetic industries. plantprotection.pl Their applications also extend to the pharmaceutical industry, where they can be found in various drug molecules or used as intermediates in their synthesis.
Overview of Academic Research Trajectories for this compound
Academic research involving this compound has primarily followed several distinct trajectories. A significant portion of research focuses on its role as a volatile organic compound in plants and its function as a semiochemical. Studies have investigated its emission from various plant species and its effect on insect behavior, which has implications for pest management strategies. slu.senih.govresearchgate.net
Another major area of research is in the optimization of its synthesis, particularly through green chemistry approaches. This includes the use of biocatalysts, such as immobilized lipases, for enzymatic esterification. researchgate.net These methods offer advantages in terms of milder reaction conditions and improved selectivity compared to traditional chemical catalysis. The development of continuous-flow synthesis processes for esters like this compound is also an active area of investigation, aiming for more efficient and scalable production. dtic.mil
More recently, esters are being explored for applications in advanced materials science. For example, certain organic esters have been investigated for their potential use in self-healing materials and as components in advanced composites, although specific research detailing this compound in this context is still emerging. illinois.eduacs.org
Physicochemical and Spectroscopic Data of this compound
The following tables provide key physicochemical and spectroscopic data for this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀O₂ | usp.br |
| Molecular Weight | 220.31 g/mol | slu.se |
| Boiling Point | 264-265 °C | slu.se |
| Density | 0.970 g/mL at 25 °C | slu.se |
| Appearance | Colorless liquid | researchgate.net |
| Solubility | Insoluble in water | researchgate.net |
| Spectroscopy Type | Key Peaks/Shifts | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.34-7.26 (m, 5H), 3.59 (s, 2H), 1.82-1.79 (m, 2H), 1.71-1.66 (m, 2H), 1.54-1.49 (m, 1H), 1.45-1.23 (m, 5H) | nih.gov |
| ¹³C NMR (CDCl₃) | δ 171.1, 134.4, 129.2, 128.5, 126.9, 73.0, 41.8, 31.5, 25.4, 23.6 | nih.gov |
| Mass Spectrometry (EI) | m/z: 91 (base peak), 43, 136, 57, 65, 92, 129, 29, 27, 137 | |
| Infrared (IR) | Characteristic C=O stretching frequency around 1730-1750 cm⁻¹ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5421-17-0 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
hexyl 2-phenylacetate |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |
InChI Key |
MTAHGWGAEGVCLS-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCOC(=O)CC1=CC=CC=C1 |
density |
0.970-0.977 |
Other CAS No. |
5421-17-0 |
physical_description |
Colourless oily liquid; sweet-green, fruity-winey odou |
solubility |
Insoluble in water; soluble in oils; soluble in fats Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Strategic Synthetic Methodologies and Reaction Design for Hexyl Phenylacetate
Classical Esterification Protocols for Hexyl Phenylacetate (B1230308) Production
Traditional methods for synthesizing hexyl phenylacetate primarily rely on well-established esterification reactions. These protocols are characterized by their straightforward nature, though they may sometimes be limited by equilibrium constraints and reaction conditions.
Fischer Esterification Variants
The Fischer-Speier esterification, first described in 1895, is a cornerstone of ester synthesis. wikipedia.org It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgpearson.com In the context of this compound synthesis, this involves the reaction of phenylacetic acid with hexanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgpearson.com
The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol (hexanol), is used. pearson.commasterorganicchemistry.com Another common strategy to improve the yield is the removal of water, a byproduct of the reaction, using a Dean-Stark apparatus during the reflux process. pearson.comoperachem.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.com
General Reaction Scheme for Fischer Esterification:
Phenylacetic Acid + Hexanol ⇌ this compound + Water (in the presence of an acid catalyst)
Acylation Reactions Involving Phenylacetic Acid Derivatives
An alternative classical approach involves the acylation of hexanol using a more reactive derivative of phenylacetic acid, such as an acyl chloride or an acid anhydride (B1165640). athabascau.ca The reaction of phenylacetyl chloride with hexanol provides a more vigorous and often irreversible route to this compound. This method avoids the equilibrium limitations of Fischer esterification but requires the prior synthesis of the acyl chloride and careful handling due to its moisture sensitivity and corrosive nature. google.com
Similarly, phenylacetic anhydride can be used to acylate hexanol. While generally less reactive than acyl chlorides, acid anhydrides offer a good alternative, often with higher atom economy compared to the use of acyl chlorides. wikipedia.org
Contemporary Approaches in this compound Synthesis
Modern synthetic strategies for producing this compound focus on the use of catalysts to improve efficiency, selectivity, and sustainability. These approaches can be broadly categorized into homogeneous and heterogeneous catalysis.
Catalytic Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are often more environmentally benign and efficient than classical methods.
Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically a liquid phase. appliedcatalysts.com For esterification reactions, soluble metal complexes, such as those based on ruthenium, have been explored. researchgate.netacs.org These catalysts can facilitate the hydrogenation of esters to alcohols or, in the reverse reaction, the dehydrogenation of alcohols to form esters. researchgate.net For instance, ruthenium-phosphine complexes have been shown to be effective in various esterification and transesterification reactions under relatively mild conditions. researchgate.netresearchgate.net While offering high activity and selectivity, a significant drawback of homogeneous catalysts is the often-difficult separation of the catalyst from the product mixture. appliedcatalysts.com
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant advantages, most notably the ease of catalyst separation and potential for recycling. appliedcatalysts.com This is a key focus in the development of "green" chemical processes. nih.govgcsu.edu
Solid acid catalysts are a major area of research for esterification reactions. acs.org Among these, clay-based catalysts have emerged as a promising, low-cost, and environmentally friendly option. scielo.brscielo.br Natural clays (B1170129), such as montmorillonite (B579905), can be acid-activated to enhance their catalytic activity. scielo.br These materials possess a large surface area and ion-exchange capabilities, which contribute to their effectiveness. researchgate.netroyalsocietypublishing.org
Research has demonstrated the successful use of acid-activated Brazilian clays in the esterification of phenylacetic acid with hexanol, achieving conversions as high as 82%. scielo.br The catalytic activity is attributed to the acidic sites on the clay surface, which promote the esterification reaction. scielo.br Studies have also investigated the use of metal cation-exchanged montmorillonite nanoclays, with Al³⁺-montmorillonite showing high activity in the esterification of phenylacetic acid. nih.govresearchgate.netroyalsocietypublishing.org
The table below summarizes the conversion of phenylacetic acid with hexanol using different clay-based catalysts.
| Catalyst | Conversion (%) | Reference |
| Natural Bentonite Clay (BBn) | 75 | scielo.br |
| Natural Vermiculite Clay (VLn) | 82 | scielo.br |
| Acid-Activated Bentonite Clay (BBa) | High Conversion | scielo.br |
| Acid-Activated Vermiculite Clay (VLa) | High Conversion | scielo.br |
| Al³⁺-montmorillonite | High Activity | nih.govresearchgate.netroyalsocietypublishing.org |
Another contemporary approach involves enzymatic catalysis using lipases. Immobilized lipases, for example, have been successfully used in the synthesis of various esters, including hexyl acetate (B1210297), through transesterification. nih.govnih.gov This biocatalytic method offers high selectivity under mild reaction conditions.
Biocatalytic Pathways utilizing Lipases and Esterases
The use of enzymes, particularly lipases and esterases, as catalysts in the synthesis of esters like this compound represents a significant advancement in green chemistry. These biocatalytic methods offer high selectivity and operate under mild conditions, avoiding the harsh temperatures and corrosive catalysts often used in traditional chemical synthesis. nih.gov
Lipases (EC 3.1.1.3) are versatile enzymes that naturally catalyze the hydrolysis of fats and oils. mdpi.comwur.nl However, by manipulating the reaction conditions, specifically by reducing the water activity in the medium, the equilibrium can be shifted towards synthesis, enabling the formation of ester bonds. mdpi.comwur.nl This reversal of the enzyme's natural function is a cornerstone of biocatalytic ester production. unipd.it The mechanism involves a nucleophilic attack from a serine residue in the enzyme's active site on the carbonyl group of the acid, forming an acyl-enzyme intermediate. unipd.it This intermediate then reacts with the alcohol (n-hexanol) to produce the ester (this compound) and regenerate the enzyme. unipd.it
Several commercial lipases have demonstrated efficacy in synthesizing various esters. For instance, studies on the production of 2-phenylethyl esters have shown that lipases such as Palatase 20000L and Lipase (B570770) AYS "Amano" are highly effective. researchgate.net Immobilized lipases, like Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are frequently employed due to their stability, reusability, and high catalytic efficiency in non-aqueous media. mdpi.comwur.nl The enzymatic synthesis of flavor esters is advantageous as the products can be considered 'natural', a significant benefit for the food and fragrance industries.
Table 1: Lipases Used in Ester Synthesis and Their Characteristics
| Lipase | Source Organism | Key Advantages |
|---|---|---|
| Novozym 435 | Candida antarctica (immobilized) | High stability, reusability, broad substrate specificity. wur.nl |
| Palatase 20000L | Fungal | High potential for synthesis of aromatic esters. researchgate.net |
The efficiency of biocatalytic esterification depends on several factors, including temperature, pH, enzyme concentration, and substrate molar ratio. Optimizing these parameters is crucial for maximizing the yield of this compound. The reaction often proceeds through both esterification (from phenylacetic acid and hexanol) and alcoholysis (transesterification from another ester of phenylacetic acid). researchgate.net
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are integral to the modern design of synthetic routes for this compound, aiming to minimize environmental impact and enhance sustainability. globalresearchonline.netcore.ac.uk Key principles applied in this context include the use of solvent-free conditions and the maximization of atom economy. globalresearchonline.net
Solvent-Free Reaction Conditions
Performing chemical reactions without the use of organic solvents is a primary goal of green chemistry. core.ac.ukpharmafeatures.com Solvents contribute significantly to chemical waste, and their elimination simplifies product purification, reduces costs, and mitigates environmental and safety hazards. core.ac.ukmdpi.com
Solvent-free synthesis of esters, including those similar to this compound, has been successfully demonstrated. mdpi.com In such systems, the reactants themselves act as the reaction medium. mdpi.com This approach leads to higher substrate concentrations, which can increase the reaction rate. mdpi.com The absence of a solvent also makes the downstream processing simpler, as the catalyst and excess reactants can be more easily separated from the product. mdpi.com For example, the solvent-free synthesis of hexyl acetate has been developed, showcasing the feasibility of this approach for related esters. mdpi.com Methodologies like mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, represent a frontier in solvent-free synthesis, eliminating the need for bulk solvents entirely. rsc.org
The advantages of solvent-free esterification include:
Reduced Waste: Eliminates solvent waste, a major contributor to the environmental impact of chemical processes. pharmafeatures.com
Increased Efficiency: Higher reactant concentrations can lead to faster reaction rates. mdpi.com
Simplified Purification: Fewer steps are required for product isolation. mdpi.com
Enhanced Safety: Reduces risks associated with flammable, toxic, and volatile organic solvents. core.ac.uk
Atom Economy and Sustainable Synthetic Routes
Atom economy is a concept developed by Barry Trost that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. globalresearchonline.netjocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comsavemyexams.com
The ideal synthesis of this compound via Fischer esterification involves the reaction of phenylacetic acid with n-hexanol, producing the ester and water as the only byproduct.
The atom economy for this reaction is calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com
Table 2: Atom Economy Calculation for this compound Synthesis
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | Reactant |
| n-Hexanol | C₆H₁₄O | 102.17 | Reactant |
| This compound | C₁₄H₂₀O₂ | 220.31 | Product |
| Water | H₂O | 18.02 | Byproduct |
| Calculation | |||
| Sum of Reactant MW | 136.15 + 102.17 = 238.32 |
| Atom Economy | | (220.31 / 238.32) x 100 ≈ 92.4% | |
Mechanistic Investigations of this compound Formation Reactions
A deep understanding of the reaction mechanism, kinetics, and thermodynamics is essential for optimizing the synthesis of this compound, controlling product purity, and scaling the process from the laboratory to industrial production. ntnu.noucr.ac.cr
Reaction Kinetics and Thermodynamic Considerations
The formation of this compound via Fischer esterification is a reversible, equilibrium-limited reaction. pearson.comresearchgate.net The kinetics of similar esterifications, such as for n-hexyl acetate, have been studied extensively. ntnu.noresearchgate.net These reactions are typically catalyzed by strong acids, either homogeneous (like sulfuric acid) or heterogeneous (like acidic ion-exchange resins, e.g., Amberlyst). pearson.comresearchgate.net
Kinetic studies reveal that the reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For esterifications of fatty acids, the Arrhenius activation energy (Eact) has been estimated to be around 64 kJ/mol, providing insight into the temperature sensitivity of the reaction rate. ucr.ac.cr The reaction is nearly thermoneutral, with a standard enthalpy of reaction (ΔH°) of approximately -3 ± 2 kJ/mol, meaning thermal management is not a major engineering challenge. ucr.ac.cr
The equilibrium constant (K) determines the maximum achievable conversion. For esterification reactions, K is typically small, necessitating strategies to drive the reaction toward the products. mdpi.com This can be achieved by using an excess of one reactant (usually the less expensive alcohol) or by removing one of the products (usually water) as it forms, for example, through azeotropic distillation using a Dean-Stark apparatus. pearson.com
Table 3: Key Kinetic and Thermodynamic Parameters in Esterification
| Parameter | Description | Significance for this compound Synthesis |
|---|---|---|
| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | Determines the speed of the reaction under given conditions. ucr.ac.cr |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | A higher Ea means the reaction rate is more sensitive to temperature changes. ucr.ac.cr |
| Enthalpy of Reaction (ΔH°) | The heat absorbed or released during the reaction. | Indicates whether the reaction is exothermic or endothermic. Esterification is typically slightly exothermic. ucr.ac.crmdpi.com |
| Equilibrium Constant (K) | The ratio of product concentrations to reactant concentrations at equilibrium. | A small K value indicates the reaction is reversible and requires strategic intervention to achieve high yields. mdpi.com |
Side reactions, such as the dehydration of n-hexanol to form hexene or the formation of dihexyl ether, can occur, particularly at higher temperatures. ntnu.noresearchgate.net A thorough kinetic model must account for these pathways to accurately predict product distribution and optimize selectivity. researchgate.net
Transition State Analysis in Esterification Processes
The transition state is the highest-energy species on the reaction coordinate, and its structure provides insight into the reaction mechanism. In acid-catalyzed esterification, the reaction proceeds through a tetrahedral intermediate. The formation and breakdown of this intermediate are the rate-determining steps.
The sensitivity of the reaction rate to the electronic properties of the reactants can be analyzed to probe the structure of the transition state. For instance, in related reactions of esters with nucleophiles, the reaction rate's dependence on the basicity of the nucleophile (β value) and the pKa of the leaving group provides information about the degree of bond formation and bond cleavage in the transition state. For many esterification and hydrolysis reactions, a large change in the charge on the leaving group is observed in the transition state, indicating significant C-O bond cleavage.
In some cases, such as the pyrolysis of esters like hexyl acetate, the reaction can proceed through a concerted mechanism involving a cyclic transition state. researchgate.net For the Fischer esterification of this compound, the mechanism involves protonation of the carbonyl oxygen of phenylacetic acid, followed by a nucleophilic attack by the hydroxyl group of n-hexanol. This leads to a tetrahedral intermediate. The rate-limiting step is typically the collapse of this intermediate to form the ester and water. The analysis suggests a transition state where the proton has been transferred and the leaving water molecule is beginning to depart.
Derivatization and Structural Modification of this compound
The structural framework of this compound, comprising a flexible hexyl ester group and a reactive phenylacetate core, offers multiple sites for chemical modification. Strategic derivatization can be employed to alter its physicochemical properties, such as volatility, stability, and biological activity. Methodologies for its modification can be broadly categorized into the functionalization of the aliphatic hexyl chain and transformations involving the phenylacetate nucleus.
Functionalization of the Hexyl Moiety
Modifying the n-hexyl chain of this compound presents a significant challenge due to the general inertness of aliphatic C(sp³)–H bonds. However, contemporary synthetic chemistry provides several advanced strategies for the direct and selective functionalization of such moieties. These methods often rely on catalytic processes that can activate specific C–H bonds, enabling the introduction of new functional groups.
Key strategies applicable to the functionalization of the hexyl group include:
Photoredox-Catalyzed C–H Functionalization : This approach utilizes visible light and a photoredox catalyst, often in conjunction with a hydrogen atom transfer (HAT) agent like a pyridine (B92270) N-oxide, to generate alkyl radicals from C–H bonds. acs.org These radicals can then be trapped by various radical acceptors, such as electron-deficient olefins or heteroarenes, to form new C–C or C-heteroatom bonds. This method allows for the functionalization of tertiary, secondary, and even strong primary C–H bonds, though regioselectivity on a linear alkyl chain can be a challenge. acs.org
Radical Chain Transfer Reactions : Late-stage functionalization can be achieved through radical chain transfer mechanisms. This strategy is particularly effective for introducing diverse functionalities into molecules with multiple aliphatic C–H sites. nih.gov For instance, the benzylic functionalization of ibuprofen (B1674241) methyl ester has been achieved with high regioselectivity using this method, suggesting its potential applicability to modify specific positions if activating groups are present or introduced. nih.gov
Directed C–H Metallation : Site-selectivity in C–H functionalization can be precisely controlled by installing a directing group on the substrate. Catalysts, typically based on palladium, can coordinate to the directing group and selectively activate a specific C–H bond within the same molecule, often at the γ or δ position, via the formation of a stable metallacycle intermediate. rsc.org While this would require prior modification of the this compound molecule to introduce a suitable directing group (e.g., a picolinamide), it offers a powerful tool for achieving high regioselectivity that is otherwise difficult to attain. rsc.orguantwerpen.be
Table 1: Methodologies for Functionalizing the Hexyl Moiety
| Methodology | Catalyst/Reagent System | Type of Transformation | Potential Application on Hexyl Chain | Reference(s) |
| Photoredox Catalysis | Acridinium photoredox catalyst + Pyridine N-oxide | C–H Alkylation/Heteroarylation | Introduction of alkyl or aryl groups at various positions on the hexyl chain. | acs.org |
| Radical Chain Transfer | Not specified | C–H Fluorination/Trifluoromethylthiolation | Introduction of fluorine or SCF₃ groups. | nih.gov |
| Directed C–H Metallation | Pd(OAc)₂ / Directing Group (e.g., Picolinamide) | C–H Arylation/Alkenylation | Site-selective introduction of aryl or vinyl groups at a specific position (e.g., δ-carbon). | rsc.org |
Transformations of the Phenylacetate Core
The phenylacetate portion of the molecule contains two primary regions for structural modification: the aromatic phenyl ring and the activated methylene (B1212753) group of the acetic acid sidechain.
Functionalization of the Aromatic Ring
The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), and the activating nature of the alkyl group substituent dictates the position of incoming electrophiles. The -CH₂CO₂Hexyl group is generally considered a weak activating group and an ortho, para-director. scielo.org.mx
Electrophilic Aromatic Substitution (EAS) : Standard EAS reactions can be applied to introduce a variety of substituents onto the phenyl ring. For example, nitration using a mixture of nitric and sulfuric acids would be expected to yield a mixture of ortho- and para-nitro-substituted this compound. brainly.com The para-substituted product is often the major isomer due to reduced steric hindrance compared to the ortho position. brainly.com Similarly, halogenation (e.g., with Br₂ and a Lewis acid) and Friedel-Crafts alkylation or acylation can be used to further diversify the aromatic core.
Synthesis from Substituted Precursors : A highly versatile and common strategy involves the synthesis of a desired substituted phenylacetic acid first, followed by its esterification with 1-hexanol. inventivapharma.comgoogle.com This indirect approach allows for the incorporation of a wide array of functional groups that might not be compatible with direct substitution on the this compound molecule. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed on halogenated phenylacetic acid precursors to introduce new aryl or alkyl groups. inventivapharma.com
Modification of the Acetic Acid Sidechain
The sidechain offers two key reactive sites: the α-carbon and the carboxyl group itself.
α-Carbon Functionalization : The methylene (–CH₂–) group is benzylic and adjacent to a carbonyl, making its protons acidic and amenable to deprotonation by a suitable base to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles. For example, it can undergo alkylation with alkyl halides or participate in Michael addition reactions. researcher.liferesearchgate.net Direct α-chlorination of phenylacetic acid has been efficiently achieved using trichloroisocyanuric acid (TCCA) and catalytic PCl₃, providing a route to α-chloro this compound after esterification. rsc.org This α-chloro derivative is a valuable synthon for further nucleophilic substitutions. rsc.org
Carboxyl Group Transformation : While preserving the core structure, the ester can be hydrolyzed back to the parent phenylacetic acid. More profound transformations include the nitrosative cleavage of phenylacetic acid, which results in the formation of benzonitrile (B105546) through the loss of the entire carboxyl group. rsc.org This reaction's success is highly dependent on the substituents present on the aromatic ring; electron-withdrawing groups are tolerated, while strong electron-donating groups can lead to complex product mixtures. rsc.org
Table 2: Methodologies for Transforming the Phenylacetate Core
| Region | Methodology | Reagents | Transformation | Reference(s) |
| Aromatic Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group at ortho and para positions. | brainly.com |
| Aromatic Ring | Suzuki Coupling (on precursor) | Arylboronic acid, Pd catalyst, Base | C-C bond formation to create biaryl structures. | inventivapharma.com |
| α-Carbon | α-Chlorination (on precursor) | TCCA, PCl₃ | Selective introduction of a chlorine atom. | rsc.org |
| α-Carbon | Enolate Alkylation | Base (e.g., LDA), Alkyl Halide | Introduction of an alkyl group at the α-position. | researcher.liferesearchgate.net |
| Acetic Acid Moiety | Nitrosative Cleavage (on precursor) | NaNO₂, (CF₃CO)₂O | Conversion of the -CH₂COOH group to a -CN group. | rsc.org |
Chemical Reactivity and Degradative Transformation Pathways of Hexyl Phenylacetate
Hydrolysis Kinetics and Mechanisms of Hexyl Phenylacetate (B1230308)
Hydrolysis represents a primary degradation pathway for esters, including hexyl phenylacetate. This process, which involves the cleavage of the ester bond by water, can be catalyzed by acids, bases, or enzymes, each with distinct kinetics and mechanisms. wikipedia.org The general hydrolysis of this compound yields phenylacetic acid and 1-hexanol.
Acid-Catalyzed Hydrolysis Investigations
The acid-catalyzed hydrolysis of esters is a reversible reaction, essentially the reverse of Fischer esterification. wikipedia.org The mechanism proceeds through several steps. Initially, the carbonyl oxygen of the this compound molecule is protonated by an acid catalyst, such as hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. pearson.com This attack forms a tetrahedral intermediate. Subsequently, a series of proton transfers occurs, culminating in the elimination of the leaving group, 1-hexanol, and the regeneration of the acid catalyst, leaving the final product, phenylacetic acid. pearson.com
While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively documented in publicly available literature, the rate of hydrolysis is influenced by the structure of the ester. pearson.com The process generally follows pseudo-first-order kinetics. science.gov
Base-Catalyzed Hydrolysis Studies
Base-catalyzed hydrolysis, or saponification, is a widespread and fundamental reaction for esters. organicchemistrytutor.com Unlike its acid-catalyzed counterpart, this reaction is effectively irreversible. wikipedia.org The mechanism is typically a bimolecular acyl-oxygen cleavage (BAC2). epa.gov It begins with the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the ester's carbonyl carbon. organicchemistrytutor.comlibretexts.org This forms a tetrahedral intermediate. The intermediate then collapses, expelling the hexoxide anion (an alkoxide) as the leaving group to form phenylacetic acid. organicchemistrytutor.com The strongly basic hexoxide ion immediately deprotonates the newly formed phenylacetic acid, creating a carboxylate salt (this compound) and 1-hexanol. This final acid-base step drives the reaction to completion. organicchemistrytutor.comlibretexts.org
Studies on analogous esters provide insight into the reaction's kinetics. The hydrolysis of phenyl acetate (B1210297), for example, is significantly faster than that of aliphatic esters like ethyl acetate; its rate constant for alkaline hydrolysis is approximately 12 times greater. oup.com Research on phenyl acetate also shows that base-catalyzed hydrolysis is the dominant pathway in near-neutral aqueous systems (pH ~6.5). stanford.edu The hydrolysis rate is generally pseudo-first-order and increases linearly with the concentration of the base. researchgate.net
Table 1: Comparative Alkaline Hydrolysis Rate Constants for Selected Esters This table provides context for the reactivity of phenyl esters compared to other ester types. Data is compiled from various kinetic studies.
| Ester | Rate Constant (l/mol·s) | Temperature (°C) | Reference |
| Phenyl Acetate | ~1.4 | 25 | oup.com |
| Ethyl Acetate | ~0.11 | 25 | oup.com |
| Isopropenyl Acetate | ~0.23 | 25 | oup.com |
| Vinyl Acetate | ~2.34 | 27 | oup.com |
Enzymatic Hydrolysis by Esterases
Esterases, particularly lipases and carboxylesterases, are effective biocatalysts for the hydrolysis of esters under mild conditions. scielo.brmdpi.com These enzymes are widely used in industrial processes due to their high specificity. scielo.br
Research has demonstrated that mycelium-bound carboxylesterases from fungal sources like Aspergillus oryzae and Rhizopus oryzae can be used for both the synthesis and hydrolysis of various esters of phenylacetic acid, including the ethyl, propyl, butyl, pentyl, and hexyl esters. researchgate.net In these studies, Aspergillus oryzae was found to be a more effective and rapid catalyst for these transformations compared to Rhizopus oryzae. researchgate.net Human liver and plasma also contain phenylacetate esterases capable of hydrolyzing phenylacetate. drugbank.com
The efficiency of enzymatic hydrolysis is influenced by several factors, including temperature, pH, and the solvent system. researchgate.netresearchgate.net For instance, in the synthesis of ethyl 2-phenylpropionate (a related compound), conversion yields increased with temperature, with optimal results observed at 50°C in n-heptane. researchgate.net Lipases from various sources, including Candida rugosa (CRL), Mucor miehei (MML), and Pseudomonas fluorescens (PFL), have been successfully employed to selectively hydrolyze biphenyl (B1667301) esters, a process that can be controlled by adjusting temperature and the organic solvent ratio. mdpi.com
Table 2: Selected Enzymes Active in Phenylacetate Ester Transformations
| Enzyme Source | Enzyme Type | Substrate(s) / Reaction | Reference |
| Aspergillus oryzae | Carboxylesterase | Hydrolysis/synthesis of this compound | researchgate.net |
| Rhizopus oryzae | Carboxylesterase | Hydrolysis/synthesis of this compound | researchgate.net |
| Candida rugosa lipase (B570770) (CRL) | Lipase | Hydrolysis of biphenyl esters | mdpi.com |
| Pseudomonas fluorescens lipase (PFL) | Lipase | Hydrolysis of biphenyl esters | mdpi.com |
| Human Liver/Plasma | Phenylacetate Esterase | Hydrolysis of phenylacetate | drugbank.com |
Thermal Stability and Controlled Degradation Studies
The response of this compound to thermal stress dictates its suitability for applications involving high temperatures and informs its long-term stability.
Pyrolytic Pathways and Product Characterization
Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere. The pyrolysis of esters can follow several distinct pathways, often proceeding through molecular (non-radical) mechanisms. gla.ac.uk For simple alkyl esters, a common pathway involves a cis-elimination via a six-membered cyclic transition state, yielding a carboxylic acid and an alkene. For example, the pyrolysis of tert-butyl acetate at 300°C produces acetic acid and isobutylene. gla.ac.uk
While specific pyrolysis studies on this compound are not detailed in the reviewed literature, it is reasonable to infer its behavior from similar esters. The initial step in the thermal decomposition of many esters is the homolytic cleavage of the alkyl-oxygen bond. acs.org Applying the cis-elimination model to this compound, the expected primary products would be phenylacetic acid and 1-hexene . The stability of the ester bond and the specific reaction conditions, particularly temperature, would determine the exact product distribution and the potential for secondary decomposition reactions. gla.ac.uk
Long-Term Stability Assessments in Diverse Matrices
The stability of this compound in various formulations is critical for its application in consumer and industrial products. Studies on related esters and fragrances provide insights into its persistence.
This compound is used as a fragrance component in various products. The long-term stability of such fragrances, often for periods of 9 to 12 months, is a key consideration, with packaging materials like bimetallized foils being used to prevent degradation. google.com The presence of fragrance esters, such as hexyl acetate, has been identified in post-consumer plastic waste, indicating their persistence in polymer matrices after the product's life cycle. ua.es
In more advanced applications, esters like hexyl acetate and ethyl phenylacetate have been incorporated into self-healing epoxy systems. illinois.edu Preliminary aging studies of these systems demonstrated that the epoxy-solvent formulation remained stable under ambient conditions for at least one month, showcasing the ester's compatibility and persistence within the polymer matrix. illinois.edu Furthermore, in a study on fermented tobacco for heat-not-burn products, the content of this compound was observed to increase, suggesting its stability and potential formation during microbial processing. jmb.or.kr These findings collectively suggest that this compound exhibits considerable stability in diverse chemical environments, from consumer product formulations to advanced polymer composites.
Photolytic and Oxidative Transformations
The structural features of this compound, namely the phenyl ring and the ester group, make it susceptible to transformations induced by light and oxidative agents. These reactions are significant in understanding its environmental fate and potential degradation pathways.
Upon exposure to ultraviolet (UV) radiation, aromatic esters like this compound can undergo several photochemical reactions. caltech.eduresearchgate.net The primary processes involve the absorption of light energy by the aromatic chromophore, leading to an excited state that can then follow various degradation pathways. researchgate.net Detailed studies on analogous compounds such as phenylacetic acid and methyl phenylacetate provide insight into the likely mechanisms for this compound. acs.org
The main photo-induced reactions include:
Homolytic Cleavage: The primary photochemical event is often the cleavage (photolysis) of the bonds adjacent to the ester's carbonyl group. This can occur in two principal ways:
Cleavage of the benzyl-carbonyl bond to form a benzyl (B1604629) radical (C₆H₅CH₂•) and a hexyloxycarbonyl radical (•CO₂C₆H₁₃).
Cleavage of the carbonyl-oxygen bond to form a phenylacetyl radical (C₆H₅CH₂CO•) and a hexyloxy radical (•OC₆H₁₃).
Following their formation, these initial radical species can undergo further reactions. For instance, the benzyl radical is a key intermediate that can dimerize to form bibenzyl (1,2-diphenylethane), or react with other radicals or solvent molecules. acs.org The phenylacetyl radical can decarbonylate to produce a benzyl radical and carbon monoxide (CO). caltech.edu
Photo-Fries Rearrangement: A characteristic reaction of phenyl esters is the Photo-Fries rearrangement. caltech.edu In this intramolecular process, the acyl group (phenylacetyl) migrates from the ester oxygen to the phenyl ring, typically to the ortho and para positions. This would lead to the formation of 2-hexyl and 4-hexyl derivatives of 2-phenylacetophenone. The reaction is thought to proceed via a radical-pair mechanism within a solvent cage. caltech.edu
The photolysis of methyl phenylacetate in methanol (B129727) has been shown to yield products such as carbon dioxide, carbon monoxide, bibenzyl, and 2-phenylethanol, along with polymeric materials. acs.org A similar product profile, with adjustments for the hexyl group, can be anticipated for this compound.
Table 1: Potential Photo-induced Degradation Pathways of this compound This table is interactive. Click on the headers to sort.
| Degradation Pathway | Intermediate Species | Potential Final Products |
|---|---|---|
| Homolytic Cleavage (Benzyl-Carbonyl) | Benzyl radical, Hexyloxycarbonyl radical | Bibenzyl, Carbon dioxide, Hexanol |
| Homolytic Cleavage (Carbonyl-Oxygen) | Phenylacetyl radical, Hexyloxy radical | Benzyl radical, Carbon monoxide, Hexanol |
This compound can be degraded by strong oxidizing agents, which can attack the aromatic ring, the ester functionality, or the benzylic position.
Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive species that can initiate the degradation of aromatic compounds. hydrogenlink.com The reaction with the phenylacetate moiety is expected to be rapid. Studies on similar molecules like p-hydroxyphenylacetic acid show that •OH radicals lead to the hydroxylation and eventual opening of the aromatic ring, resulting in a cascade of smaller, oxygenated byproducts. nih.gov The process can lead to the formation of various aliphatic acids and aldehydes before complete mineralization to CO₂ and H₂O.
Ozonolysis: Ozone (O₃) is a powerful oxidant capable of cleaving aromatic rings. google.com The ozonolysis of the benzene (B151609) ring in this compound would break the cyclic structure, leading to the formation of a mixture of carbonyl-containing compounds. Depending on the reaction workup (reductive or oxidative), the final products would be aldehydes or carboxylic acids. libretexts.orgyoutube.com For example, cleavage of the ring could ultimately yield glyoxal, pyruvic acid, and other fragments.
Oxidation with Other Reagents: Other oxidizing systems can also transform this compound. For instance, oxidation with reagents like cobaltic acetate or lead tetra-acetate can result in the acetoxylation of the aromatic nucleus. scispace.comrsc.orgcdnsciencepub.com Oxidation may also occur at the benzylic carbon (the CH₂ group), potentially converting it to a ketone.
Table 2: Oxidative Degradation of this compound and Potential Byproducts This table is interactive. Click on the headers to sort.
| Oxidant/Process | Target Moiety | Type of Reaction | Expected Byproducts |
|---|---|---|---|
| Hydroxyl Radicals (•OH) | Aromatic Ring | Hydroxylation, Ring Opening | Hydroxylated phenylacetates, Aliphatic acids/aldehydes, CO₂ |
| Ozone (O₃) | Aromatic Ring | Oxidative Cleavage | Glyoxal, Formic acid, other dicarbonyls and carboxylic acids |
| Cobaltic Acetate | Aromatic Ring / Side Chain | Acetoxylation / Oxidation | Acetoxy-hexyl phenylacetate, Hexyl mandelate (B1228975) derivatives |
Photo-induced Degradation Mechanisms
General Reactions Involving Ester and Aromatic Moieties
The reactivity of this compound is dictated by its two primary functional groups: the ester and the aromatic ring.
Reactions of the Ester Moiety: The most common reaction of the ester group is hydrolysis . This reaction involves the cleavage of the ester bond by water. nih.govechemi.com The hydrolysis can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: In the presence of a strong acid, the ester is protonated, making it more susceptible to nucleophilic attack by water. The products are phenylacetic acid and 1-hexanol.
Base-catalyzed hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt (sodium phenylacetate) and 1-hexanol. sciencemadness.org This reaction is generally irreversible.
Esters also react with strong nucleophiles other than water. For example, reaction with an amine (aminolysis) would yield N-substituted phenylacetamide and 1-hexanol.
Reactions of the Aromatic Moiety: The phenyl ring in this compound can undergo reactions typical of benzene derivatives.
Electrophilic Aromatic Substitution: The benzene ring is susceptible to attack by electrophiles. However, the CH₂COOR group is generally considered to be weakly deactivating and directing substitution to the ortho and para positions. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation could occur on the ring, though potentially requiring forcing conditions.
Oxidation: As discussed in section 3.3.2, the aromatic ring is susceptible to oxidation, which can lead to ring cleavage or the formation of phenolic compounds. scispace.com The products of such oxidations are often more reactive than the starting material, which can lead to complex product mixtures. scispace.com
Hydrogenation: The benzene ring can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation conditions (e.g., using H₂ gas with a metal catalyst like palladium, platinum, or nickel) at elevated temperature and pressure. This would convert this compound to hexyl cyclohexylacetate.
Advanced Analytical Methodologies for the Characterization and Quantification of Hexyl Phenylacetate
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental for separating hexyl phenylacetate (B1230308) from complex mixtures and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like hexyl phenylacetate. researchgate.net It is widely used for the identification and characterization of fragrance and flavor components in various matrices, including essential oils and food products. nih.govmdpi.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. mdpi.combibliotekanauki.pl The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. mdpi.com
For the identification of this compound in feed additives, Gas Chromatography-Mass Spectrometry with Retention Time Locking (GC-MS-RTL) is a specified analytical method. europa.eueuropa.eueuropa.eu This technique enhances the reproducibility of retention times across different instruments and laboratories. europa.eu The analysis of floral scents often involves headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, which allows for the efficient extraction and concentration of volatile compounds from a sample. mdpi.combibliotekanauki.plfrontiersin.orgnih.govasianpubs.org
Typical GC-MS operating conditions for the analysis of volatile compounds, which could be adapted for this compound, are as follows:
| Parameter | Value |
| Column | HP-5ms capillary column (30 m × 0.25 mm × 0.25 μm) or similar |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 40-50°C, ramped to 220-260°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-500 |
This table presents a generalized set of parameters. Specific methods may vary based on the sample matrix and analytical goals.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. While GC-MS is more common for a volatile ester like this compound, HPLC can be employed, particularly when dealing with complex sample matrices or for specific quantitative applications. The choice of the stationary phase is critical for achieving the desired separation.
Phenyl-Hexyl columns are a type of reversed-phase HPLC column that can provide alternative selectivity compared to standard C8 or C18 columns, especially for aromatic compounds. avantorsciences.comrestek.com The phenyl-hexyl ligand offers π-π interactions with aromatic analytes like the phenyl group in this compound, leading to enhanced retention and resolution. avantorsciences.com These columns are compatible with a wide range of organic solvents and buffer systems. nih.gov The use of Fused-Core particle technology in some phenyl-hexyl columns allows for high efficiency and resolution at lower backpressures compared to sub-2 µm particle columns.
General Characteristics of Phenyl-Hexyl HPLC Columns:
| Feature | Description |
| Stationary Phase | Phenyl-hexyl bonded to silica (B1680970) particles |
| Particle Type | Fully porous or solid-core (fused-core) |
| Particle Size | Typically 2.7 µm, 3.5 µm, or 5 µm |
| Separation Mechanism | Primarily reversed-phase with π-π interactions |
| Advantages | Alternative selectivity for aromatic compounds, good peak shape |
This table outlines the general features of Phenyl-Hexyl HPLC columns.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used to monitor the progress of chemical reactions, such as the synthesis of esters like this compound. orgsyn.orgrsc.orgresearchgate.net By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel) and developing it with an appropriate solvent system (eluent), the separation of reactants, products, and byproducts can be visualized. orgsyn.orgresearchgate.net
The progress of a reaction is followed by observing the disappearance of the starting material spots and the appearance of the product spot. orgsyn.org Visualization is typically achieved under UV light if the compounds are UV-active, or by using staining reagents like p-anisaldehyde. orgsyn.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in identifying the components. researchgate.net For instance, in the synthesis of a related compound, methyl 2-(2-acetylphenyl)acetate, TLC was used with a 1:4 ethyl acetate (B1210297):hexanes eluent. orgsyn.org
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by providing detailed information about its functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. uoi.gr
The ¹H-NMR spectrum provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons. The ¹³C-NMR spectrum provides information about the different types of carbon atoms. Proton-decoupled ¹³C-NMR spectra are common, where each unique carbon atom appears as a single peak, simplifying the spectrum. uoi.gr
Based on the structure of this compound, the following are the expected chemical shifts in ¹H-NMR and ¹³C-NMR spectra, referenced against a common solvent like CDCl₃. carlroth.com
Predicted ¹H-NMR and ¹³C-NMR Data for this compound:
| ¹H-NMR | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| Aromatic Protons | ~7.2-7.4 | Multiplet | 5H |
| -O-CH₂- (Hexyl) | ~4.1 | Triplet | 2H |
| -CH₂- (Phenyl) | ~3.6 | Singlet | 2H |
| -CH₂- (Hexyl chain) | ~1.2-1.6 | Multiplet | 8H |
| -CH₃ (Hexyl) | ~0.9 | Triplet | 3H |
| ¹³C-NMR | Chemical Shift (ppm, predicted) | ||
| Carbonyl (C=O) | ~171 | ||
| Aromatic C (quaternary) | ~134 | ||
| Aromatic CH | ~127-129 | ||
| -O-CH₂- (Hexyl) | ~65 | ||
| -CH₂- (Phenyl) | ~41 | ||
| -CH₂- (Hexyl chain) | ~22-31 | ||
| -CH₃ (Hexyl) | ~14 |
This table provides predicted NMR data. Actual values may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. mlsu.ac.in For this compound, the IR spectrum will show characteristic absorption bands for the ester functional group and the aromatic ring.
The most prominent peak in the IR spectrum of an ester is the strong absorption due to the carbonyl (C=O) group stretch, which typically appears in the region of 1735-1750 cm⁻¹. mlsu.ac.inbhu.ac.in The C-O single bond stretching vibrations of the ester will also be present. The presence of the benzene (B151609) ring will give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching absorptions above 3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | ~1735-1750 | Strong |
| C-O (Ester) | Stretch | ~1150-1250 | Strong |
| C=C (Aromatic) | Stretch | ~1450-1600 | Medium to Weak |
| C-H (Aromatic) | Stretch | >3000 | Medium |
| C-H (Aliphatic) | Stretch | <3000 | Medium |
This table summarizes the key IR absorption bands expected for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elucidating the structure of compounds like this compound. The molecular formula for this compound is C₁₄H₂₀O₂, which corresponds to a molecular weight of approximately 220.31 g/mol . alfa-chemistry.comfao.orgmolbase.comthegoodscentscompany.com When analyzed by MS, a molecule is ionized and then broken into charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are plotted against their relative abundance to create a mass spectrum, which serves as a molecular fingerprint.
For this compound, electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum shows a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight, although it may be weak. libretexts.org The fragmentation pattern is characteristic of an ester and an aromatic compound. Key fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group and the ester oxygen. libretexts.org
A significant fragment observed in the mass spectrum of this compound is the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. This stable aromatic cation is a hallmark of many alkylbenzene-containing compounds and is formed through rearrangement and cleavage of the benzyl (B1604629) group. core.ac.uk Another prominent peak often corresponds to the acylium ion ([C₆H₅CH₂CO]⁺) at m/z 119, resulting from the loss of the hexyloxy radical. The spectrum also contains clusters of peaks separated by 14 mass units, which are characteristic of the fragmentation of the alkyl (hexyl) chain. libretexts.org The public mass spectrum database, MassBank, contains an entry for this compound (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP008505) which details these characteristic fragments.
Below is a table summarizing the major ion fragments and their relative intensities from the electron ionization mass spectrum of this compound.
Table 1: Key Mass Spectral Data for this compound (EI-MS) An interactive data table based on the data in the text.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Fragment |
|---|---|---|
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 119 | 15 | [C₆H₅CH₂CO]⁺ (Phenylacetyl cation) |
| 220 | 5 | [C₁₄H₂₀O₂]⁺ (Molecular ion) |
| 65 | 12 | [C₅H₅]⁺ |
Development and Validation of Analytical Protocols for this compound in Complex Research Samples
The quantification of this compound in complex research samples, such as fruit matrices, beverages, and environmental extracts, requires the development and validation of robust analytical protocols. mdpi.comspkx.net.cn These methods are essential for accurately determining the concentration of the analyte, often present at trace levels, while avoiding interference from other matrix components. labmanager.com Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique due to the volatility of this compound and the high selectivity and sensitivity of the detector. mdpi.comthescipub.commdpi.com
The development process begins with optimizing the sample preparation to efficiently extract this compound from the matrix. Techniques like liquid-liquid extraction (LLE) using solvents such as dichloromethane (B109758) or solid-phase microextraction (SPME) are frequently used for volatile and semi-volatile compounds. researchgate.netmdpi.com The subsequent chromatographic method is then developed by selecting an appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5MS) and optimizing the oven temperature program to achieve good separation from other volatile components. mdpi.com
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH). europa.eu Validation demonstrates the method's reliability through the evaluation of several key performance characteristics: europa.euedqm.eu
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. It is typically confirmed with a correlation coefficient (R²) of ≥ 0.99. labmanager.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed via recovery studies on spiked matrix samples, with typical acceptance criteria for recovery being within 80-120%. labmanager.com
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
The table below presents typical validation parameters for a hypothetical GC-MS method for the quantification of this compound in a complex fruit matrix.
Table 2: Example Validation Summary for a GC-MS Method for this compound An interactive data table based on the data in the text.
| Validation Parameter | Performance Characteristic |
|---|---|
| Linearity (R²) | > 0.999 |
| Range | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 92% - 107% |
| Precision (RSD) | |
| - Repeatability (Intra-day) | < 8% |
| - Intermediate Precision (Inter-day) | < 12% |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Specificity | No interference observed from matrix blanks |
Natural Occurrence, Biosynthetic Pathways, and Ecological Roles in Non Human Systems
Identification and Distribution of Hexyl Phenylacetate (B1230308) in Natural Matrices
Hexyl phenylacetate is a naturally occurring ester found in a variety of plant species, contributing to their characteristic aroma. It has been identified in the essential oils and extracts of several plants. For instance, it is a component of the essential oil from the smoke tree (Cotinus coggygria), where it was detected in samples collected during the early flowering stage. cabidigitallibrary.org The compound is also found in muscat grapes, Scotch spearmint oil, and both black tea and tea leaves. thegoodscentscompany.com
Additionally, this compound has been noted in the aromatic profiles of various flowers and fruits, playing a role in their scent. It is listed as a volatile compound found in plants, contributing to honey and rose notes in some fragrances. thegoodscentscompany.com Its presence is also acknowledged in the flavor profiles of honey, pear, cabbage, and onion. thegoodscentscompany.comthegoodscentscompany.com
Table 1: Presence of this compound in Various Plant Species and their Products
| Plant/Product | Reference |
|---|---|
| Smoke Tree (Cotinus coggygria) | cabidigitallibrary.org |
| Muscat Grape | thegoodscentscompany.com |
| Scotch Spearmint Oil | thegoodscentscompany.com |
| Black Tea | thegoodscentscompany.com |
| Tea Leaf | thegoodscentscompany.com |
| Honey | thegoodscentscompany.comthegoodscentscompany.com |
| Pear | thegoodscentscompany.comthegoodscentscompany.com |
| Cabbage | thegoodscentscompany.comthegoodscentscompany.com |
| Onion | thegoodscentscompany.comthegoodscentscompany.com |
While the direct microbial production of this compound is not extensively documented, its precursor, phenylacetic acid (PAA), is a known microbial metabolite. Phenylacetate is produced by various bacteria and fungi. frontiersin.orgfrontiersin.org For instance, it has been identified in the metabolic products of certain anaerobic bacteria, specifically within the genera Bacteroides and Clostridium. nih.gov Some studies have also shown that certain microbes can produce PAA from the biotransformation of 2-phenylethanol. researchgate.net The presence of PAA in microbial communities, such as the gut microbiota, has been established. frontiersin.orghawaii.edu Given that esters are formed from an acid and an alcohol, it is plausible that this compound could be formed in environments where both PAA and hexanol are present, potentially through microbial enzymatic activity, although specific pathways for this direct synthesis are not well-defined in the available literature.
Presence in Plant Species and their Extracts
Biosynthetic Pathways of Phenylacetic Acid Precursors
Phenylacetic acid (PAA) is recognized as a natural auxin in plants, similar to the more extensively studied indole-3-acetic acid (IAA). mdpi.combiorxiv.orgoup.com The biosynthetic pathways of these two auxins share notable similarities, although they are not identical. oup.comnih.gov
The primary biosynthetic route for PAA in plants starts with the amino acid phenylalanine. oup.com This pathway is thought to mirror the main IAA biosynthesis pathway, which begins with tryptophan. mdpi.comoup.com In the PAA pathway, phenylalanine is first converted to phenylpyruvate. oup.comoup.comnih.gov Subsequently, phenylpyruvate is decarboxylated to form PAA. biorxiv.orgoup.com While the pathways are parallel, research on pea and maize mutants indicates that the primary enzymes responsible for IAA biosynthesis are not the main ones involved in PAA synthesis. oup.comnih.gov For example, a putative aromatic aminotransferase has been identified in pea that may function specifically in the PAA synthesis pathway. oup.comnih.gov
Secondary pathways for PAA biosynthesis have also been proposed. One such pathway involves the conversion of phenylalanine to phenylacetaldehyde, which is then oxidized to PAA. biorxiv.orgoup.com Another potential route is through the formation of phenylethylamine from phenylalanine. biorxiv.orgoup.com Additionally, nitrilase enzymes can generate PAA from benzyl (B1604629) cyanide, a byproduct of glucosinolate degradation in certain plants. mdpi.com
Phenylacetic acid (PAA) is a common metabolite produced by a wide range of microorganisms, including bacteria and fungi. frontiersin.orgskysonginnovations.comresearchgate.net Microbes have evolved pathways to synthesize PAA, often as part of their secondary metabolism. frontiersin.org
One of the most common biosynthetic pathways for PAA in microbes involves the amino acid phenylalanine as a precursor. researchgate.net This pathway, often referred to as the Ehrlich pathway, involves the transamination of phenylalanine to phenylpyruvate. Phenylpyruvate is then decarboxylated to form phenylacetaldehyde, which is subsequently oxidized to yield phenylacetic acid. researchgate.net Aldehyde dehydrogenases are key enzymes in this final oxidation step. researchgate.netfrontiersin.org
Microorganisms can also produce PAA through the degradation of various aromatic compounds from the environment, with PAA being a central intermediate in these catabolic pathways. frontiersin.orgnih.gov Some bacteria can utilize aromatic hydrocarbons as their sole carbon source, breaking them down into simpler molecules, with PAA being a key intermediate metabolite. frontiersin.org
The production of PAA by microbes can also occur through the biotransformation of other compounds. For example, some bacterial strains, like Gluconobacter oxydans, can produce PAA through the oxidation of 2-phenylethanol. researchgate.net The ability of diverse microbial species to produce PAA highlights its significance in microbial metabolism and its widespread presence in various ecological niches. frontiersin.orgnih.gov
Indole-3-acetic Acid and Phenylacetic Acid Relationship in Plants
Role of this compound and Related Esters in Non-Human Biological Interactions
Volatile organic compounds (VOCs), including esters like this compound, play a crucial role in mediating interactions between plants and other organisms, particularly insects. mdpi.comnih.govnih.gov These chemical signals can influence insect behavior, such as foraging, mating, and oviposition (egg-laying). mdpi.comnih.gov
Plant volatiles can act as attractants for pollinators or as repellents for herbivores. nih.govmdpi.com The specific blend of VOCs emitted by a plant provides information to insects about the plant's species, location, and suitability as a host. nih.govnih.gov For instance, floral scents, which are often composed of a complex mixture of esters, terpenes, and other aromatic compounds, are critical for attracting pollinators to ensure plant reproduction. mdpi.comresearchgate.net
When a plant is damaged by herbivores, it often releases a specific blend of herbivore-induced plant volatiles (HIPVs). nih.govfrontiersin.orgfrontiersin.org These HIPVs can serve as a "call for help," attracting natural enemies of the herbivores, such as predators and parasitoids. nih.govnih.govtandfonline.com This is a form of indirect plant defense. For example, the release of (Z)-3-hexenol, a C6-alcohol, upon wounding has been shown to attract natural enemies of the herbivores. tandfonline.com Esters related to this alcohol, such as (Z)-3-hexenyl acetate (B1210297), are also important components of these induced volatile blends. nih.gov
While the specific ecological role of this compound has not been as extensively studied as some other volatile esters, its presence in floral and fruit aromas suggests it likely contributes to attracting pollinators and seed dispersers. thegoodscentscompany.comthegoodscentscompany.com Its honey-like and floral scent profile is consistent with the types of fragrances that are often involved in these mutualistic interactions. thegoodscentscompany.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| (2Z, 6E)-farnesyl acetate |
| (E)-β-farnesene |
| (E)-β–ocimene |
| (Z)-3-hexenol |
| (Z)-3-hexenyl acetate |
| (Z)-β–ocimene |
| 2-phenylethanol |
| a-pinene |
| Benzyl acetate |
| Benzyl alcohol |
| Benzyl benzoate |
| Benzyl chloride |
| Benzyl cyanide |
| Cubenol |
| Dihydro-eudesmol |
| Eugenol |
| Ethyl phenylacetate |
| Geranyl valerate |
| Germacrene B |
| Hexyl benzoate |
| This compound |
| Indole-3-acetic acid (IAA) |
| Indole-3-acetonitrile (IAN) |
| Indole-3-pyruvate (IPA) |
| Isolongifolol |
| Linalool |
| Methyl benzoate |
| Methyl hexanoate |
| Methyl salicylate |
| n-dodecanol |
| Occidentalol acetate |
| Occidenol |
| Phenylacetaldehyde (PAAld) |
| Phenylacetic acid (PAA) |
| Phenylacetyl-glucose (PAA-glc) |
| Phenylacetyl-leucine (PAA-Leu) |
| Phenylacetyl-phenylalanine (PAA-Phe) |
| Phenylacetyl-valine (PAA-Val) |
| Phenylethyl acetate |
| Phenylethyl hexanoate |
| Phenylpyruvate |
| Spathulenol |
| trans-sabienene hydrate |
Plant-Insect Chemical Communication and Signaling
Volatile organic compounds (VOCs) are crucial for mediating interactions between plants and insects, serving as signals that can attract pollinators or repel herbivores. nih.govmdpi.com These complex chemical blends include various classes of compounds, such as terpenoids, fatty acid derivatives, and phenylpropanoids/benzenoids. nih.govnih.gov Esters are a prominent group within these volatiles, contributing significantly to the chemical language of plants. mdpi.com While direct research on this compound's role in signaling is specific, the functions of structurally related compounds provide significant insights.
Plant volatiles play a critical role in attracting insects for pollination and in defending against pests. nih.govmdpi.com For instance, mixtures of host floral constituents, such as methyl phenylacetate, with male-released pheromones have been shown to be more attractive to female insects than either the pheromone or the ester alone. usp.br This synergy highlights the importance of plant-derived esters in insect reproductive behaviors. Host plant volatiles can enhance insect responses to sex pheromones, a phenomenon that likely plays a role in reproductive isolation. usp.br
Many plants respond to herbivore feeding by releasing a specific blend of VOCs, often including green leaf volatiles (GLVs) and other esters, which can repel herbivores or attract their natural enemies. nih.govnih.govdiva-portal.org Studies on wheat plants have shown that stress from insect feeding or pathogens induces the emission of a range of volatiles, including 1-hexyl acetate, a compound structurally related to this compound. pjoes.commdpi.com These induced volatiles serve as a form of indirect defense. nih.gov The specific composition of the emitted volatile blend can convey detailed information about the attacking herbivore, which is perceived by both other insects and neighboring plants. nih.gov Even minor components of a volatile blend can have significant effects on insect behavior, as insects possess highly sensitive olfactory systems capable of detecting compounds at very low concentrations.
Phenylacetic acid, a precursor for phenylacetate esters, is recognized as a plant auxin, a class of hormones that regulates plant growth and development. asm.org Its presence in plants suggests that its volatile derivatives, like this compound, are part of the plant's metabolic and signaling repertoire. The biosynthesis of benzenoids, including phenylacetate derivatives, generally occurs via the shikimate pathway. nih.gov
Volatile Ester Contributions to Plant Physiology and Ecology
Volatile esters are integral to a plant's interaction with its environment, functioning as key components of floral scents and fruit aromas, and as signals in plant defense. mdpi.com The emission of these compounds is a dynamic process influenced by both developmental stage and environmental stressors, such as herbivory and pathogen attack. nih.govpjoes.com
The biosynthesis of volatile esters in plants is primarily catalyzed by a family of acyltransferases known as BAHD, which transfer an acyl group from an acyl-CoA to an alcohol. Another significant enzyme family is the alcohol acyltransferases (AATs), which are responsible for the final step in the formation of many volatile esters by combining various alcohols and acyl-CoAs. The diversity of esters a plant can produce is a result of the combinatorial action of these enzymes on a pool of different alcohol and acyl-CoA substrates.
Ecologically, volatile esters mediate a wide array of interactions. They are fundamental to pollination syndromes, where the specific scent of a flower attracts a select group of pollinators. mdpi.com For example, phenylpropanoids and benzenoids are major constituents of the floral scents of many plants, including lilies. mdpi.com Beyond pollination, these compounds are critical in plant defense. When a plant is damaged by an herbivore, it releases a blend of volatiles that can include esters like (Z)-3-hexenyl acetate. nih.govmdpi.com These signals can be perceived by nearby plants, which may then prime their own defenses in anticipation of an attack. nih.gov This plant-plant communication demonstrates that VOCs serve not only in interactions with other trophic levels but also in coordinating responses within a plant population. Furthermore, volatiles can function as signals within a single plant, allowing different parts of the plant to communicate and mount a systemic defense response to localized damage.
Enzymatic Transformations and Metabolic Fates in Non-Human Biological Systems
Carboxylesterases and Ester Hydrolysis in Plants
In plants, the modification and degradation of volatile esters are often carried out by carboxylesterases (CXEs, EC 3.1.1.1). nih.gov These enzymes belong to the α/β hydrolase superfamily and are responsible for the hydrolysis of ester bonds, converting esters back into their constituent carboxylic acid and alcohol. nih.gov This process is crucial for regulating the levels of volatile esters, which can influence fruit flavor and plant-insect interactions.
Research has identified CXE genes in numerous plant species, including tomato, apple, peach, and strawberry, that are involved in the hydrolysis of volatile esters. nih.gov For instance, studies on strawberry (Fragaria × ananassa) have characterized CXEs that actively hydrolyze esters such as hexyl acetate. nih.gov The enzyme FaCXE3 from strawberry showed a high affinity for hexyl acetate, demonstrating the capacity of plant enzymes to process hexyl esters. nih.gov Similarly, carboxylesterases from apples have been found to hydrolyze substrates like hexyl acetate. scispace.com
The hydrolysis reaction catalyzed by these esterases is a key metabolic fate for volatile esters within the plant. It can modulate the plant's aroma profile and terminate chemical signals. The general reaction involves the nucleophilic attack of a serine residue in the enzyme's active site on the ester's carbonyl carbon, leading to the cleavage of the ester bond.
Table 1: Kinetic Parameters of Strawberry Carboxylesterase (FaCXE3) with a Related Substrate This table presents data for hexyl acetate, a structurally related substrate, to illustrate the enzymatic activity of plant carboxylesterases on hexyl esters.
| Substrate | Km (µM) | Vmax (pmol·min⁻¹·µg⁻¹) | kcat (s⁻¹) | kcat/Km (s⁻¹·µM⁻¹) |
|---|---|---|---|---|
| Hexyl Acetate | 108.73 ± 7.68 | 496.00 ± 11.21 | 0.35 | 0.0032 |
(Data sourced from a study on strawberry fruit carboxylesterases nih.gov)
This enzymatic activity demonstrates a clear metabolic pathway for the transformation of hexyl esters in plants. Given that plant CXEs can hydrolyze both the hexyl moiety (as in hexyl acetate) and the phenylacetate moiety (as in phenyl acetate researchgate.net), it is highly probable that this compound is also a substrate for these enzymes in various plant species.
Microbial Enzyme Activity on Phenylacetate Derivatives
Microorganisms have evolved sophisticated enzymatic pathways to utilize a wide range of aromatic compounds as carbon sources. Phenylacetic acid and its derivatives are central intermediates in the degradation of many aromatic substances, including the amino acid phenylalanine. frontiersin.org
Fungi, in particular, have demonstrated the ability to both synthesize and hydrolyze esters of phenylacetic acid using mycelium-bound carboxylesterases. Studies using lyophilized mycelia from Aspergillus oryzae and Rhizopus oryzae have shown that these fungi can catalyze the direct esterification of phenylacetic acid with various alcohols, including hexyl alcohol, to produce this compound in organic solvents. researchgate.netresearchgate.net Conversely, in aqueous environments, these same enzymes efficiently catalyze the hydrolysis of phenylacetate esters. researchgate.netscielo.br The carboxylesterase activity from A. oryzae has been noted as particularly effective for these transformations. scielo.brscielo.br
In many bacteria, the degradation of phenylacetate proceeds through a well-characterized "paa" catabolic pathway. frontiersin.orgmdpi.com This pathway is considered a hybrid, incorporating features of both aerobic and anaerobic metabolism. mdpi.com The process is initiated by the enzyme phenylacetate-CoA ligase (PaaK), which activates phenylacetic acid by converting it to phenylacetyl-CoA. frontiersin.orgmdpi.com This is followed by a series of enzymatic reactions involving a multi-component oxygenase (PaaABCDE) that epoxidizes the aromatic ring, an isomerase (PaaG), a hydrolase (PaaZ), and several other enzymes that ultimately break down the molecule into central metabolites like succinyl-CoA and acetyl-CoA. mdpi.comnih.gov
Table 2: Key Enzymes of the Bacterial Phenylacetate (Paa) Catabolic Pathway
| Enzyme | Gene | Function |
|---|---|---|
| Phenylacetate-CoA ligase | PaaK | Activates phenylacetate to phenylacetyl-CoA |
| Epoxygenase | PaaABC(D)E | Epoxidation of the phenylacetyl-CoA aromatic ring |
| Ring-opening isomerase | PaaG | Isomerization of the epoxide |
| Hydrolase | PaaZ | Hydrolytic ring cleavage |
| Enoyl-CoA hydratase | PaaF | Hydration |
| 3-hydroxyadipyl-CoA dehydrogenase | PaaH | Dehydrogenation |
| β-ketoadipyl-CoA thiolase | PaaJ | Thiolytic cleavage to succinyl-CoA and acetyl-CoA |
| Thioesterase | PaaY | Hydrolysis of inhibitory intermediates |
(Information compiled from multiple sources frontiersin.orgmdpi.comnih.govresearchgate.net)
A distinct metabolic fate for phenylacetate has been identified in certain anaerobic microbial communities: decarboxylation to toluene (B28343). This reaction is catalyzed by the enzyme phenylacetate decarboxylase (PhdB), a glycyl radical enzyme (GRE). researchgate.netnih.gov The discovery of PhdB revealed a novel biochemical pathway for toluene synthesis from renewable resources. nih.govd-nb.info
PhdB is part of a small group of known GREs and requires an activating enzyme (an activase) to install the essential glycyl radical via the reductive cleavage of S-adenosylmethionine (SAM). researchgate.netd-nb.info The proposed catalytic mechanism of PhdB is thermodynamically challenging and distinct from other known decarboxylases. researchgate.netnih.gov Experimental and computational studies suggest that the reaction proceeds via the abstraction of a hydrogen atom from the methylene (B1212753) carbon of the phenylacetate substrate. researchgate.netnih.gov This initial step is considered the most demanding part of the catalytic cycle. Evidence for this mechanism includes the finding that the enzyme can bind α,α-difluorophenylacetate but cannot catalyze its decarboxylation, supporting the critical role of the methylene C-H bond. researchgate.net The reaction ultimately results in the release of carbon dioxide and the formation of toluene. osti.gov
Environmental Fate and Physicochemical/biotic Degradation Mechanisms
Environmental Partitioning and Transport Behavior
The environmental distribution of hexyl phenylacetate (B1230308) is largely dictated by its physicochemical properties. With an estimated vapor pressure of 0.001 mmHg at 25°C, it is classified as a semi-volatile organic compound. thegoodscentscompany.com This suggests that in the atmosphere, it is expected to exist predominantly in the vapor phase. echemi.com Its water solubility is low, being described as insoluble in water. indiamart.com This hydrophobicity is further indicated by its estimated octanol/water partition coefficient (log Kow), a key indicator of its tendency to associate with organic matter in soil and sediment.
Interactive Data Table: Physicochemical Properties of Hexyl Phenylacetate
| Property | Value | Source |
| Molecular Formula | C14H20O2 | thegoodscentscompany.comindiamart.comcas.org |
| Molecular Weight | 220.31 g/mol | thegoodscentscompany.comcas.org |
| Boiling Point | 262-265 °C at 760 mmHg | thegoodscentscompany.comindiamart.com |
| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) | thegoodscentscompany.com |
| Specific Gravity | 0.970 g/mL @ 25 °C | thegoodscentscompany.comindiamart.com |
| Water Solubility | Insoluble | indiamart.com |
Biotic Degradation Pathways
Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from the environment. nih.govresearchgate.net
The biodegradation of esters like this compound is a common metabolic process in microorganisms. nih.govresearchgate.net While specific studies on this compound are not abundant, the degradation pathways of its constituent parts, phenylacetic acid and hexyl alcohol, are well-documented.
Phenylacetic acid is a key intermediate in the microbial degradation of various aromatic compounds. nih.govnih.govnih.gov Bacteria have evolved complex catabolic pathways to utilize phenylacetic acid as a carbon and energy source. nih.govnih.govfrontiersin.org The initial step in this pathway is the activation of phenylacetate to phenylacetyl-CoA by the enzyme phenylacetate-CoA ligase. nih.govnih.gov The aromatic ring of phenylacetyl-CoA is then typically epoxidized and subsequently cleaved, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov Organisms such as Nocardia salmonicolor have been shown to degrade phenylacetate. nih.govscispace.com
The hexyl alcohol portion would likely be oxidized to hexanoic acid, which can then be broken down through the beta-oxidation pathway, a common microbial process for degrading fatty acids.
The initial step in the biotic degradation of this compound is the hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes. researchgate.netthegoodscentscompany.com These enzymes are widespread in environmental microorganisms. For example, lyophilized mycelia of fungi such as Aspergillus oryzae and Rhizopus oryzae have been shown to effectively catalyze the hydrolysis of ethyl phenylacetate. researchgate.net
Following hydrolysis, the resulting phenylacetic acid and hexyl alcohol are further metabolized by specific enzymatic pathways. The degradation of phenylacetic acid is initiated by phenylacetate-CoA ligase. nih.govnih.gov The subsequent steps involve a multicomponent oxygenase (PaaABCDE) that epoxidizes the aromatic ring, and a series of enzymes that open the ring and funnel the products into central metabolism. nih.gov The enzymes involved in the degradation of the hexyl moiety would include alcohol dehydrogenases and aldehyde dehydrogenases to convert it to hexanoic acid, followed by the enzymes of the fatty acid beta-oxidation cycle. researchgate.net The biotransformation of compounds by microbial enzymes is a key area of research for bioremediation strategies. nih.govresearchgate.netoup.com
Microbial Degradation in Soil and Water Systems
Formation and Characterization of Environmental Transformation Products
The degradation of this compound in the environment can lead to the formation of several transformation products through both abiotic and biotic pathways. The primary abiotic degradation mechanism is hydrolysis, while microbial action constitutes the main biotic route.
Abiotic Degradation and Transformation Products
Hydrolysis is a key abiotic process that breaks down this compound. This reaction involves the cleavage of the ester bond, yielding hexyl alcohol and phenylacetic acid. inchem.org The rate of hydrolysis is dependent on pH, with faster degradation occurring under more alkaline conditions.
Photolysis, or degradation by light, can also contribute to the transformation of this compound. While the parent compound itself may not absorb significant amounts of sunlight, its degradation can be influenced by photochemical reactions. caltech.eduresearchgate.netacs.org For instance, the photolysis of phenyl acetate (B1210297), a structurally related compound, in the vapor phase has been shown to produce phenol, cresols, and hydroxydiphenyl ethers through radical-mediated reactions. caltech.edu It is plausible that this compound could undergo similar photochemical transformations, leading to a variety of aromatic and aliphatic products.
Biotic Degradation and Transformation Products
Microbial degradation is a significant pathway for the breakdown of this compound in the environment. Various microorganisms possess the enzymatic machinery to metabolize this compound, often using it as a carbon source. nih.govnih.govresearchgate.net
The initial step in the biodegradation of this compound is typically the hydrolysis of the ester bond by esterase enzymes, releasing hexyl alcohol and phenylacetic acid. tandfonline.com Both of these primary degradation products can be further metabolized by microorganisms.
Phenylacetic acid is a well-studied intermediate in the degradation of many aromatic compounds. nih.govnih.govresearchgate.net It is typically catabolized through a central pathway that involves its conversion to phenylacetyl-CoA. nih.gov This is followed by a series of enzymatic reactions, including ring hydroxylation and cleavage, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle, which can be fully mineralized to carbon dioxide and water. researchgate.net Fungal degradation of phenylacetate has been shown to proceed via hydroxylation to form 2-hydroxyphenylacetate or 4-hydroxyphenylacetate, which are then further broken down. nih.gov
The hexyl alcohol released during the initial hydrolysis can also be biodegraded. Aliphatic alcohols are generally susceptible to microbial oxidation, eventually being converted to fatty acids and entering central metabolic pathways. science.gov
Research on the degradation of structurally similar compounds provides further insight into potential transformation products. For example, studies on the biodegradation of other esters and aromatic hydrocarbons have identified a wide range of metabolites, including various organic acids, phenols, and other aromatic and aliphatic compounds. asm.orgplos.orgresearchgate.netebi.ac.uk
The characterization of these transformation products is crucial for a complete understanding of the environmental fate of this compound. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS), are essential for identifying and quantifying these degradation products in environmental samples. researchgate.nettentamus.comnih.gov
Table 1: Potential Transformation Products of this compound
| Parent Compound | Degradation Pathway | Primary Transformation Products | Secondary Transformation Products |
| This compound | Hydrolysis (Abiotic/Biotic) | Hexyl alcohol, Phenylacetic acid | Further degradation products of hexyl alcohol and phenylacetic acid |
| This compound | Photolysis (Abiotic) | Phenol, Cresols, Hydroxydiphenyl ethers (by analogy to phenyl acetate) | Further oxidation and rearrangement products |
| Phenylacetic acid | Microbial Degradation (Biotic) | Phenylacetyl-CoA, 2-Hydroxyphenylacetate, 4-Hydroxyphenylacetate | Intermediates of the TCA cycle, Carbon dioxide, Water |
| Hexyl alcohol | Microbial Degradation (Biotic) | Hexanoic acid | Intermediates of fatty acid metabolism |
Computational and Theoretical Studies of Hexyl Phenylacetate and Analogous Structures
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and various properties of molecules. uio.no These calculations can predict molecular geometries, energies, and reactivity indices, providing a detailed understanding of a molecule's behavior. unipd.itmdpi.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It has become a popular tool due to its balance of accuracy and computational cost. columbia.edu DFT calculations can provide insights into molecular orbital energies, atomic charge distributions, and local electron densities, which are crucial for understanding and predicting chemical reactions. mdpi.com
While specific DFT studies focused solely on hexyl phenylacetate (B1230308) are not extensively documented in the provided results, the principles of DFT are broadly applicable. For instance, DFT has been used to study the electronic structure of similar molecules like vinyl esters of phenols to analyze their reaction centers. cyberleninka.ru Such calculations determine properties like total energy, heat of formation, and dipole moment, which help in understanding molecular stability and reactivity. cyberleninka.ru In the context of related esters, DFT calculations have been used to compute thermodynamic properties, such as enthalpies of vaporization, which are essential for understanding their physical behavior. mdpi.com
Hybrid density functionals, such as B3LYP, are commonly used for studying reaction mechanisms and molecular spectroscopy. mdpi.com The accuracy of DFT results is highly dependent on the choice of the functional and the basis set used in the calculation. mdpi.com
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.comscribd.com This analysis helps in understanding the stability of different isomers by considering the spatial orientation and through-space interactions of substituents. lumenlearning.com The potential energy of a conformer is influenced by factors such as torsional strain (from eclipsing bonds) and steric interactions (crowding of groups). libretexts.org
For a flexible molecule like hexyl phenylacetate, with its rotatable single bonds, a multitude of conformations are possible. The study of its energy landscape would reveal the most stable (lowest energy) conformations. researchgate.net Molecules with suitable energy landscapes, having one or a few conformations with significantly lower energy, are more predictable in their structure. researchgate.net While specific energy landscape data for this compound is not available in the search results, the principles of conformational analysis for similar molecules, like n-butane, illustrate how different arrangements (e.g., anti vs. gauche) have distinct energy levels. libretexts.org Computational methods can map these energy landscapes to identify the preferred three-dimensional structures. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. utep.edu These simulations provide detailed information about the interactions between molecules, which govern the properties and behavior of liquids and other condensed phases. utep.eduresearchgate.net By solving Newton's laws of motion for a system of particles, MD can reveal how molecules interact, aggregate, and respond to their environment. utep.edu
MD simulations can be used to investigate intermolecular interactions such as van der Waals forces, which would be significant for a non-polar molecule like this compound. nih.gov For example, MD simulations have been used to study the dimerization process of intrinsically disordered proteins by analyzing intermolecular interactions. nih.gov In another study, MD simulations helped to understand how different intermolecular forces dictate the structure of neat liquids. researchgate.net Although no specific MD simulation studies on this compound were found, this technique would be invaluable for understanding its behavior in solutions and its interactions with other molecules, such as in fragrance mixtures or biological systems.
Modeling of Reaction Mechanisms and Catalytic Processes
Understanding the step-by-step process of a chemical reaction, known as the reaction mechanism, is fundamental to controlling and optimizing chemical transformations. wikipedia.org Computational modeling has become an indispensable tool for elucidating reaction mechanisms, including those involving catalysis. smu.edunih.gov These models can identify transition states, intermediates, and the energy barriers associated with each step of a reaction. smu.edunih.gov
While specific models for the reaction mechanisms of this compound were not detailed in the search results, related studies provide a framework for how such investigations would be conducted. For example, computational studies have been used to explore the lipase-catalyzed synthesis of substituted phenylacetamides, which are structurally related to this compound. conicet.gov.ar The synthesis of esters like this compound often involves esterification or transesterification reactions, which can be catalyzed by acids or enzymes. acs.orgntnu.no
Computational approaches can model these catalytic processes to understand how the catalyst interacts with the reactants to lower the activation energy of the reaction. For instance, quantum mechanical methods can be used to model the active site of an enzyme and the reaction coordinates of the catalyzed reaction. nih.gov Similarly, the synthesis of phenylacetic acid derivatives has been studied using computational methods to propose plausible reaction mechanisms under metal-free catalytic conditions. rsc.org
Structure-Activity Relationship (SAR) Studies for Chemical Reactivity
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. escholarship.orgnih.gov By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify key structural features (pharmacophores) responsible for a particular effect. escholarship.orgnih.gov
In the context of this compound, SAR studies could explore how variations in the alkyl chain (the hexyl group) or substitutions on the phenyl ring affect its properties, such as its fragrance profile or its reactivity in chemical reactions. For instance, SAR studies on related compounds have shown that modifications to different parts of the molecule can significantly impact their biological potency. nih.gov Research on FAAH-COX inhibitors with a biphenyl (B1667301) scaffold, which shares a phenyl group with this compound, demonstrated that the position and nature of substituent groups are critical for their inhibitory activity. escholarship.orgnih.gov Although no direct SAR studies on the chemical reactivity of this compound were found, such studies on analogous structures highlight the importance of specific molecular features in determining their function. nih.govmdpi.com
Emerging Research Directions and Future Perspectives for Hexyl Phenylacetate
Hexyl Phenylacetate (B1230308) as a Model Compound in Fundamental Chemical Research
Due to its relatively simple ester structure, comprising both an aromatic and a linear alkyl component, hexyl phenylacetate serves as an excellent model compound for fundamental studies in organic chemistry. nih.govcas.org Its reactions, such as hydrolysis and transesterification, provide a clear platform for investigating reaction mechanisms, kinetics, and the efficacy of novel catalytic systems. jetir.org
For instance, research into the deprotection of phenylacetates to their corresponding phenols can utilize this compound to assess the efficiency of new catalysts. jetir.org Such studies are crucial for developing more efficient and selective chemical transformations that are broadly applicable in organic synthesis.
Exploration as a Precursor or Building Block in Organic Synthesis
The chemical structure of this compound, featuring a reactive ester group and a stable phenyl ring, makes it an interesting precursor for the synthesis of more complex molecules. google.comwikipedia.org Through retrosynthetic analysis, a common strategy in planning organic syntheses, the this compound scaffold can be disconnected to reveal potential starting materials for various target molecules. wikipedia.org
The ester functional group can be readily converted into other functional groups, such as alcohols, amides, or other esters, through reactions like reduction, amidation, or transesterification. mdpi.com This versatility allows for the incorporation of the hexyl or phenylacetyl moiety into larger, more intricate molecular architectures with potential applications in pharmaceuticals or materials science. For example, the phenylacetic acid portion is a known building block for some pharmaceuticals. wikipedia.org
Advancements in Sustainable Synthesis of this compound
The increasing demand for environmentally friendly manufacturing processes has spurred research into the sustainable synthesis of esters like this compound. Traditional chemical synthesis often relies on harsh conditions and hazardous catalysts. acs.org Modern approaches are focusing on greener alternatives.
One promising avenue is the use of biocatalysts, such as lipases, which can catalyze the esterification of phenylacetic acid with hexanol under mild conditions. mdpi.com Lipase-catalyzed synthesis offers several advantages, including high selectivity, reduced energy consumption, and the use of renewable resources. researchgate.netnih.gov Research in this area aims to optimize reaction conditions, immobilize enzymes for easier recovery and reuse, and explore novel microbial sources for more efficient lipases. nih.gov Another green approach that has been explored is the synthesis of phenolic esters in solvent-free conditions, which simplifies the work-up process and reduces waste. jetir.org
Uncharted Territories in its Environmental Chemistry and Biological Roles (Non-Human)
While the scent of this compound is well-characterized, its broader ecological significance remains largely unexplored. Phenylacetic acid, a related compound, is known to be an active auxin in plants and is used as an antimicrobial by some ant species. wikipedia.org This suggests that this compound, as a derivative, could also play a role in plant-insect interactions or other ecological processes.
Integration of Multi-Omics and High-Throughput Screening in Future Research Initiatives
The advent of high-throughput screening (HTS) and multi-omics technologies presents exciting opportunities to rapidly elucidate the biological activities and potential applications of compounds like this compound. researchgate.netnih.govnih.gov
High-Throughput Screening (HTS) can be employed to screen large libraries of compounds, including this compound and its derivatives, against a wide array of biological targets. nih.govnih.govresearchgate.net This could uncover novel bioactivities, such as antimicrobial, insect repellent, or enzymatic inhibition properties. nih.govnih.govresearchgate.net For instance, HTS assays could be designed to identify compounds that interact with specific odorant receptors in insects, potentially leading to the development of new pest control agents. nih.gov
Multi-omics , which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological effects of this compound. mdpi.comresearchgate.netresearchgate.netmedrxiv.org For example, exposing a microorganism or plant to this compound and subsequently analyzing its multi-omics profile could reveal the metabolic pathways and gene regulatory networks that are affected. mdpi.comoaepublish.com This approach could be particularly valuable in understanding the biosynthesis of fragrance compounds in plants or the mechanisms of action for any discovered bioactivities. mdpi.comresearchgate.net
The integration of these advanced research methodologies promises to unlock a deeper understanding of this compound, moving it beyond its traditional applications and into new realms of scientific discovery and technological innovation.
Q & A
Q. What laboratory synthesis methods are commonly used for Hexyl phenylacetate, and how are they optimized for yield and purity?
this compound is synthesized via esterification reactions, often using phenylacetic acid and hexanol with acid catalysts. A validated method involves carbonyl chloride synthesis, where phenylacetic acid reacts with hexanol in the presence of cobalt carbonyl as a catalyst under controlled conditions (e.g., 60–80°C). Process optimization includes monitoring reaction kinetics, adjusting molar ratios (e.g., 1:1.2 acid-to-alcohol), and employing GC-MS for real-time purity assessment . Post-synthesis purification via fractional distillation or column chromatography ensures ≥96% purity, as per FEMA/JECFA standards .
Q. What analytical techniques are recommended for characterizing this compound in research settings?
Key methods include:
- Gas Chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for purity analysis (e.g., retention time: 4.4 min for this compound vs. 5.4 min for internal standards) .
- Refractometry (refractive index: 1.431–1.436 at 20°C) and density measurements (0.858–0.863 g/cm³ at 20°C) for physical property validation .
- Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on ester carbonyl (δ ~170 ppm in ¹³C NMR) and hexyl chain proton signals (δ 0.8–1.5 ppm in ¹H NMR).
Q. How do researchers ensure batch-to-batch consistency in this compound production for experimental reproducibility?
Standardized protocols include strict control of reaction parameters (temperature, pH, catalyst concentration) and adherence to ISO guidelines. Quality assurance involves:
- Statistical Process Control (SPC) for monitoring synthesis variables.
- Accelerated Stability Testing (e.g., 40°C/75% RH for 6 months) to assess degradation profiles.
- Inter-laboratory validation using blinded samples to minimize analytical bias .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s reported anticancer activity in preclinical models?
Studies on phenylacetate derivatives (e.g., sodium phenylacetate) suggest dual mechanisms:
- Cell Cycle Arrest : Dose-dependent G1 phase arrest via p21Cip1 upregulation and pRb hypophosphorylation, disrupting cyclin-CDK complexes .
- Apoptosis Induction : Reduced Bcl-2 expression (anti-apoptotic) and increased Bax (pro-apoptotic), leading to mitochondrial membrane depolarization and caspase-3 activation .
- Phenotypic Reversion : Downregulation of tumor-associated proteases (e.g., urokinase plasminogen activator) and restoration of MHC class I expression, reducing invasiveness in vitro and tumorigenicity in vivo .
Q. How can researchers reconcile discrepancies in this compound’s pharmacological effects across different cancer cell lines?
Variability may arise from:
- Cell Line-Specific Signaling : Androgen-independent prostate cancer (PC3) vs. osteosarcoma (SaOS-2) models show differential sensitivity to apoptotic triggers .
- Metabolic Context : Aerobic vs. hypoxic conditions alter phenylacetate metabolism, as seen in P. bryophila studies where glucose supplementation suppressed phenylacetate utilization genes .
- Experimental Design : Use standardized dosing (e.g., 5–10 mM for in vitro studies) and include combinatorial approaches (e.g., with suramin) to enhance reproducibility .
Q. What in silico and in vitro strategies are effective for predicting this compound’s metabolic fate and toxicity?
- ADME Modeling : Tools like SwissADME predict high intestinal absorption (LogP ~3.5) and cytochrome P450-mediated oxidation.
- Microsomal Assays : Human liver microsomes quantify phase I metabolites (e.g., hydroxylated derivatives).
- ToxCast Profiling : High-throughput screening for off-target effects (e.g., endocrine disruption potential) .
Q. How does microbial metabolism of this compound influence its environmental persistence, and what pathways are involved?
Aerobic bacteria utilize phenylacetate via the oxepin-CoA pathway , where oxepin-CoA hydrolase cleaves the aromatic ring. Key steps include:
- CoA Activation : Formation of phenylacetyl-CoA.
- β-Oxidation : Degradation to acetyl-CoA units. Fitness data from P. bryophila show upregulated hydrolase genes (∼5-fold) in phenylacetate-fed cultures, suggesting biodegradation potential .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Post Hoc Tests : Compare IC₅₀ values across cell lines.
- Time-Kill Assays : Assess bactericidal effects using Kaplan-Meier survival curves .
Q. How should researchers design experiments to evaluate this compound’s synergy with existing chemotherapeutic agents?
- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
- Mechanistic Validation : RNA-seq to identify synergistic gene targets (e.g., p21Cip1 and Bcl-2) .
- In Vivo Validation : Xenograft models with co-administered agents (e.g., suramin) to assess tumor regression .
Q. What guidelines ensure ethical and reproducible reporting of this compound research?
Follow ARRIVE 2.0 guidelines for preclinical studies, emphasizing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
